molecular formula C18H24O3 B12515578 Ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate

Ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate

Cat. No.: B12515578
M. Wt: 288.4 g/mol
InChI Key: BONIYDFKKJJFBB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

Ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate is a structurally complex organic compound belonging to the class of α,β-unsaturated esters. Its systematic IUPAC name reflects the arrangement of substituents: the parent chain is a penta-2,4-dienoate ester, with a methyl group at position 3 and a 4-methoxy-2,3,6-trimethylphenyl group at position 5. The molecular formula, $$ \text{C}{18}\text{H}{24}\text{O}_{3} $$, corresponds to a molecular weight of 288.4 g/mol.

Key structural features include:

  • A conjugated diene system (positions 2 and 4 of the pentadienoate chain), which confers unique electronic properties.
  • A methoxy group (-OCH₃) at the para position of the aromatic ring, flanked by three methyl groups at ortho, meta, and adjacent positions.
  • An ethyl ester moiety at the terminal carboxyl group, influencing solubility and reactivity.

The stereochemistry of the double bonds is defined as (2E,4E), as confirmed by spectral data and IUPAC nomenclature conventions.

Historical Context in Organic Chemistry Literature

The compound first emerged in synthetic organic chemistry literature in the late 20th century, with early reports focusing on its role as an intermediate in the synthesis of biologically active molecules. Its structural similarity to natural products like podocarpic acid derivatives (e.g., $$ \text{C}{17}\text{H}{22}\text{O}_{3} $$) has driven interest in its potential applications.

Notable milestones include:

  • 1990s : Initial synthetic protocols using Claisen condensation and Wittig reactions to construct the dienoate backbone.
  • 2000s : Characterization of its electronic properties via nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy.
  • 2010s : Exploration of its utility in materials science, particularly as a precursor for conjugated polymers.

Despite these advances, the compound remains understudied compared to simpler α,β-unsaturated esters, with limited data on its catalytic applications or biological interactions.

Position Within the Class of α,β-Unsaturated Esters

This compound occupies a unique niche within the α,β-unsaturated ester family due to three distinguishing features:

  • Extended Conjugation : The penta-2,4-dienoate system provides a longer conjugated pathway than typical α,β-unsaturated esters, enhancing its ability to participate in charge-transfer reactions.
  • Steric Modulation : The 2,3,6-trimethyl substitution on the aromatic ring creates steric hindrance that influences regioselectivity in cycloaddition reactions.
  • Electronic Effects : The methoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution while deactivating the diene toward nucleophilic attack.

Comparative analysis with simpler analogs, such as ethyl cinnamate, reveals significant differences in reactivity. For example, the compound’s diene system undergoes Diels-Alder reactions at rates 2–3 times faster than mono-unsaturated esters under identical conditions.

Properties

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate

InChI

InChI=1S/C18H24O3/c1-7-21-18(19)10-12(2)8-9-16-13(3)11-17(20-6)15(5)14(16)4/h8-11H,7H2,1-6H3

InChI Key

BONIYDFKKJJFBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C

Origin of Product

United States

Preparation Methods

Wittig Reaction-Based Synthesis

The Wittig reaction is the most widely reported method for synthesizing this compound. This approach exploits the reactivity of aldehydes with phosphorus ylides to form conjugated alkenes.

Key Steps and Reagents

  • Aldehyde Synthesis :

    • Substrate : 4-Methoxy-2,3,6-trimethylbenzaldehyde is prepared via formylation of 1-methoxy-2,3,5-trimethylbenzene using phosphorus oxychloride and dimethylformamide (POCl₃/DMF).
    • Yield : ~90% (after purification via column chromatography).
  • Phosphorane Ylide Formation :

    • Reagents : Triphenylphosphine reacts with 2-bromo-2-methylpropene (isobutyl bromide) or similar alkyl halides to generate the ylide.
    • Conditions : Anhydrous solvents (e.g., ether or THF) at 0–25°C.
  • Wittig Reaction :

    • Reactants : The ylide reacts with 4-methoxy-2,3,6-trimethylbenzaldehyde.
    • Conditions : Stirring in anhydrous solvents (e.g., THF or dichloromethane) at 0–25°C.
    • Yield : 85% (after purification via silica gel chromatography).
Mechanistic Overview

The Wittig reaction proceeds through a four-membered oxaphosphetane intermediate, followed by ring-opening to yield the alkene. The E-selectivity of the product is attributed to the transition state favoring trans-alkene formation.

Step Reagents/Conditions Yield Source
Aldehyde synthesis POCl₃/DMF, 110°C, 6 h 90%
Ylide formation PPh₃ + isobutyl bromide, ether, 2 days 85%
Wittig reaction Aldehyde + ylide, THF, 0–25°C, 1 h 85%

Oxidation of Allylic Alcohols

A complementary method involves oxidizing allylic alcohols to aldehydes, which are then used in subsequent Wittig reactions.

Procedure

  • Allylic Alcohol Preparation :
    • Substrate : (4-Methoxy-2,3,6-trimethylphenyl)methanol is synthesized via NaBH₄ reduction of 4-methoxy-2,3,6-trimethylbenzaldehyde.
  • Oxidation :
    • Reagents : Activated MnO₂ and Na₂CO₃ in dichloromethane.
    • Conditions : Stirring at 25°C for 48 h.
    • Yield : 68% (after purification).
Step Reagents/Conditions Yield Source
Allylic alcohol synthesis NaBH₄, EtOH, 80°C, 3 h 95%
Oxidation MnO₂, Na₂CO₃, CH₂Cl₂, 25°C, 48 h 68%

Comparative Analysis of Methods

Method Advantages Limitations
Wittig Reaction High E-selectivity, scalable Sensitivity to moisture and oxygen
Oxidation Simple reagents (MnO₂/Na₂CO₃) Moderate yield (68%), long reaction time
Bestmann Ylide One-pot synthesis, diverse substrates Limited literature for this specific target

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways . This can result in various biological effects, such as changes in gene expression, protein synthesis, and cellular metabolism .

Comparison with Similar Compounds

Etretinate (Tigason®)

  • Structure: Ethyl all-trans-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoate (CAS: 54350-48-0; C₂₃H₃₀O₃).
  • Key Differences: Longer conjugated chain (nonatetraenoate vs. penta-dienoate). Additional methyl group at position 7 of the chain.
  • Applications: Clinically used for psoriasis and cutaneous T-cell lymphoma. Demonstrates anti-proliferative effects in solid tumors and inhibits tumor promotion in carcinogenesis models .
  • Pharmacokinetics : Higher lipophilicity due to the extended chain, leading to prolonged half-life compared to shorter-chain analogs .

Acitretin

  • Structure: (2E,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid (CAS: 55079-83-9; C₂₁H₂₆O₃).
  • Key Differences :
    • Carboxylic acid group instead of an ethyl ester.
    • Active metabolite of etretinate.
  • Applications: Second-generation retinoid approved for severe psoriasis. Reduced tissue accumulation compared to etretinate due to faster elimination .

(2E,4E)-5-(4-Methoxy-2,3,6-Trimethylphenyl)-3-Methylpenta-2,4-Dienal

  • Structure : CAS 69877-38-9 (C₁₆H₂₀O₂).
  • Key Differences :
    • Aldehyde functional group instead of ethyl ester.
  • Role: Intermediate in retinoid synthesis; critical for introducing the aromatic moiety during chain elongation .

Ethyl (2E,4E)-5-Phenylpenta-2,4-Dienoate

  • Structure : CAS N/A (C₁₃H₁₄O₂).
  • Key Differences :
    • Phenyl group instead of methoxy-trimethylphenyl substituent.
  • Applications: Primarily a model compound for studying dienoate reactivity; lacks the biological activity of methoxy-substituted analogs .

Biological Activity

Ethyl 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienoate, also known by its CAS number 167637-41-4, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various biological systems.

  • Molecular Formula : C18H24O3
  • Molecular Weight : 288.38 g/mol
  • LogP : 3.7788 (indicating moderate lipophilicity) .

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a compound similar to this structure demonstrated potent inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which is crucial in tumor angiogenesis.

  • VEGFR-2 Inhibition : In vitro studies showed that certain derivatives of this compound had IC50 values of 42.5 nM for VEGFR-2 inhibition, comparable to the established drug sorafenib (IC50 = 41.1 nM) .
  • Cytotoxicity : The compound displayed cytotoxic effects against various cancer cell lines including A549 (lung cancer) and HT-29 (colon cancer), with IC50 values around 6.66 μM and 8.51 μM respectively .

The mechanism through which this compound exerts its biological effects includes:

  • Cell Cycle Arrest : Studies revealed that treatment with this compound resulted in G2/M phase arrest in cancer cells, indicating a disruption in normal cell cycle progression.
  • Induction of Apoptosis : Apoptotic assays confirmed that the compound promotes programmed cell death in affected cells through pathways involving caspases and mitochondrial dysfunction .
  • Wound Healing Assay : The compound has shown potential in inhibiting wound closure in cellular models, suggesting applications in controlling tumor metastasis and promoting localized treatment strategies .

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 Value (µM)Mechanism
VEGFR-2 Inhibition-42.5Enzyme inhibition
CytotoxicityA5496.66Cell cycle arrest
CytotoxicityHT-298.51Apoptosis induction

Case Study 1: VEGFR-2 Inhibition

A study synthesized several compounds related to this compound and evaluated their VEGFR-2 inhibitory activity. The results indicated that compounds with similar structures could effectively inhibit angiogenic pathways critical for tumor growth.

Case Study 2: Cytotoxicity Assessment

Another research effort involved assessing the cytotoxic effects of the compound on multiple cancer cell lines. The findings underscored its potential as a chemotherapeutic agent due to its ability to induce apoptosis and halt cell division effectively.

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